

# Spectroscopic Profile of 1-Cyclopropylpropan-2-ol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **1-Cyclopropylpropan-2-ol**

Cat. No.: **B169602**

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel chiral alcohol, **1-cyclopropylpropan-2-ol**. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition. This guide is intended to serve as a foundational resource for the identification, characterization, and quality control of this compound in research and development settings.

## Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **1-cyclopropylpropan-2-ol**, the following data tables are based on established principles of spectroscopy and analysis of structurally similar compounds. These predictions provide a reliable framework for the initial identification and subsequent structural verification of the molecule.

### Table 1: Predicted $^1\text{H}$ NMR Data (500 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.8 - 3.9	m	1H	H-2 (CH-OH)
~1.5 - 1.6	m	1H	H-1a
~1.3 - 1.4	m	1H	H-1b
~1.2	d	3H	H-3 (CH <sub>3</sub> )
~0.8 - 0.9	m	1H	H-1' (CH-cyclopropyl)
~0.4 - 0.5	m	2H	H-2', H-3' (CH <sub>2</sub> -cyclopropyl, trans)
~0.1 - 0.2	m	2H	H-2', H-3' (CH <sub>2</sub> -cyclopropyl, cis)
Variable	br s	1H	OH

d: doublet, m: multiplet, br s: broad singlet

**Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)**

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
~70 - 72	C-2 (CH-OH)
~45 - 47	C-1 (CH <sub>2</sub> )
~22 - 24	C-3 (CH <sub>3</sub> )
~10 - 12	C-1' (CH-cyclopropyl)
~3 - 5	C-2', C-3' (CH <sub>2</sub> -cyclopropyl)

**Table 3: Predicted Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
3600 - 3200	Strong, Broad	O-H Stretch	Alcohol
3080 - 3000	Medium	C-H Stretch	Cyclopropane
2960 - 2850	Strong	C-H Stretch	Alkyl
1100 - 1000	Strong	C-O Stretch	Secondary Alcohol
~1020	Weak	C-C Stretch	Cyclopropane Ring

**Table 4: Predicted Mass Spectrometry (MS) Data  
(Electron Ionization)**

m/z	Proposed Fragment	Relative Abundance
100	[M] <sup>+</sup>	Low
85	[M - CH <sub>3</sub> ] <sup>+</sup>	Medium
82	[M - H <sub>2</sub> O] <sup>+</sup>	Medium
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	High
45	[CH <sub>3</sub> CHOH] <sup>+</sup>	High (Base Peak)
43	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>	Medium
41	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>	High

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid alcohol sample such as **1-cyclopropylpropan-2-ol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Accurately weigh approximately 10-20 mg of **1-cyclopropylpropan-2-ol** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Gently agitate the vial to ensure complete dissolution of the sample.
- Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
- Cap the NMR tube securely.

- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
  - Acquire a standard  $^1\text{H}$  NMR spectrum, typically with 16-32 scans.
  - For  $^{13}\text{C}$  NMR, acquire a proton-decoupled spectrum, typically requiring a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise ratio.
  - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
  - Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for  $^1\text{H}$  and  $^{13}\text{C}$  spectra.
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol, followed by a dry tissue.
- Place a single drop of neat **1-cyclopropylpropan-2-ol** directly onto the center of the ATR crystal.
- Instrument Setup and Data Acquisition:
  - Collect a background spectrum of the empty, clean ATR crystal.
  - Lower the ATR press to ensure firm contact between the sample and the crystal.
  - Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
  - The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

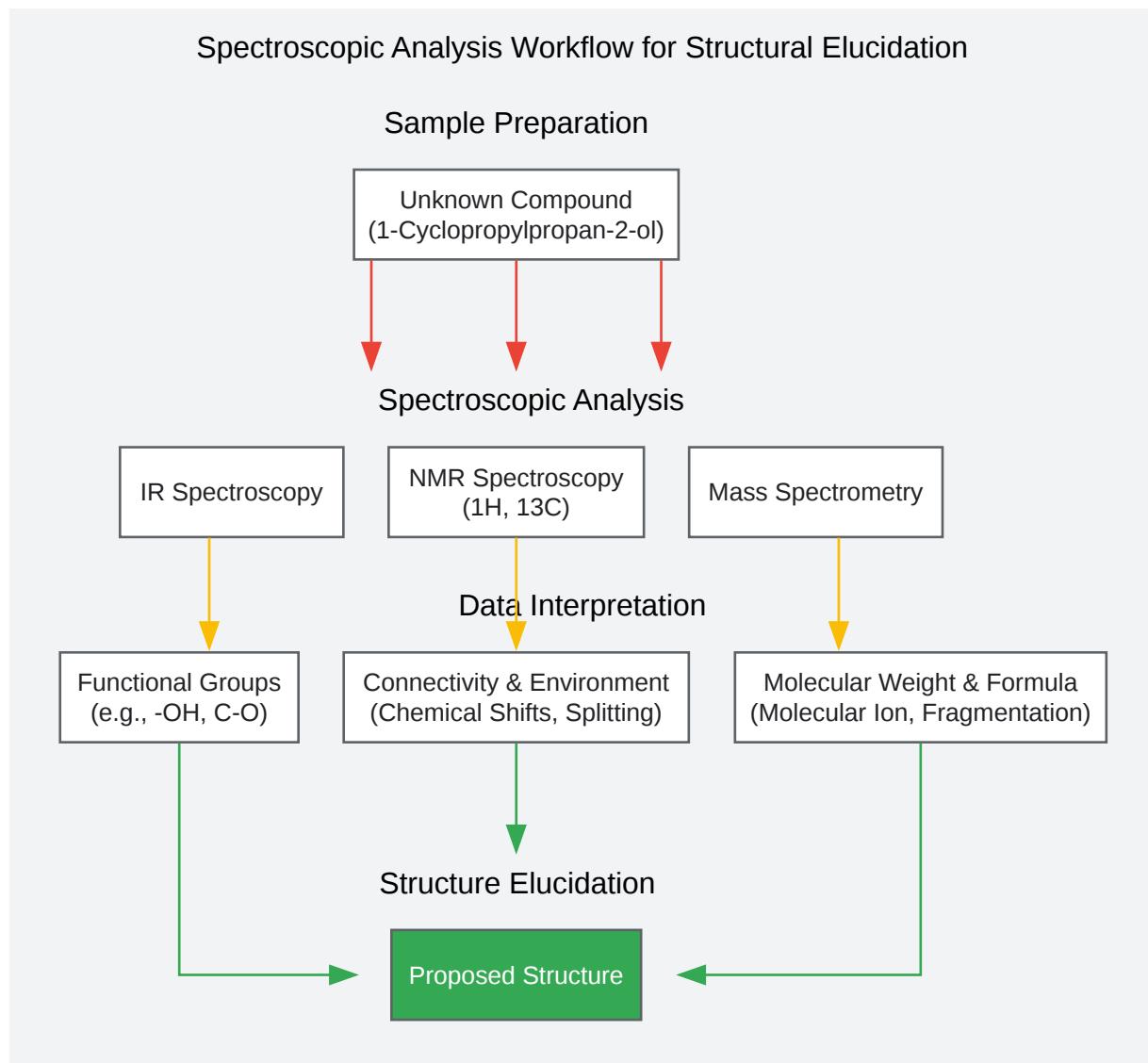
## Mass Spectrometry (MS)

- Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS):
  - Prepare a dilute solution of **1-cyclopropylpropan-2-ol** (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.
  - Transfer the solution to a GC vial and cap it.
- Instrument Setup and Data Acquisition:
  - Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
  - Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
  - Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).
  - Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the sample solution into the GC.

- For the mass spectrometer, operate in Electron Ionization (EI) mode with a standard ionization energy of 70 eV.
- Acquire mass spectra over a mass range of m/z 40-300.
- Analyze the resulting chromatogram to identify the peak corresponding to **1-cyclopropylpropan-2-ol** and examine its mass spectrum.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as **1-cyclopropylpropan-2-ol**, using the spectroscopic techniques described.



[Click to download full resolution via product page](#)

Caption: Workflow for structural elucidation using spectroscopic methods.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-Cyclopropylpropan-2-ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b169602#spectroscopic-data-for-1-cyclopropylpropan-2-ol-nmr-ir-ms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)